

Commercial sources and synthesis of YFLLRNP peptide

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Application Notes and Protocols: YFLLRNP Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide **YFLLRNP** (Tyr-Phe-Leu-Leu-Arg-Asn-Pro) is a synthetic peptide that acts as a selective partial agonist for Protease-Activated Receptor 4 (PAR4). PAR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in thrombosis and hemostasis, making it a significant target for therapeutic intervention in cardiovascular diseases. **YFLLRNP** mimics the action of the tethered ligand exposed after thrombin cleavage of the PAR4 N-terminus, initiating downstream signaling cascades. Unlike full agonists, **YFLLRNP** can selectively activate G12/13 signaling pathways at lower concentrations without engaging Gq or Gi pathways, offering a tool for dissecting the nuanced signaling of PAR4. These application notes provide a comprehensive overview of the commercial sources, chemical synthesis, and key experimental protocols for utilizing the **YFLLRNP** peptide in research and drug development.

Commercial Sources and Quantitative Data

The **YFLLRNP** peptide can be acquired from various commercial suppliers specializing in bioactive peptides or can be custom synthesized.

Table 1: Commercial Suppliers of YFLLRNP and Custom Peptides



Supplier	Product Type	Purity	Notes
MedChemExpress	Catalog Peptide	>98% (HPLC)	Available for research use only.
Biosynth	Custom Synthesis	Variable	Offers a range of synthesis scales and purity levels, including GMP grade.
Anygen	Custom Synthesis	Variable	Provides custom peptide synthesis services.

Table 2: Representative Quantitative Data for Synthetic Peptides

Parameter	Typical Value	Method	Reference
Synthesis Scale	0.1 - 1.0 mmol	SPPS	
Crude Purity	70 - 90%	HPLC	
Final Purity	>95% or >98%	Preparative HPLC	-
Overall Yield	10 - 30%	-	-
Molecular Weight	Confirmed	Mass Spectrometry	-
Biological Activity (EC50)	Varies by assay	Functional Assays	_

Chemical Synthesis and Characterization

The primary method for synthesizing the **YFLLRNP** peptide is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow





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Caption: General workflow for Fmoc-based solid-phase peptide synthesis of YFLLRNP.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) of YFLLRNP

This protocol outlines the manual synthesis of **YFLLRNP**-NH2 on a Rink Amide resin.

Materials:

- Rink Amide Resin (100-200 mesh)
- Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH)
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection Reagent: 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
- Solid-phase synthesis vessel, shaker

Methodology:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.



- Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 20-30 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
- · First Amino Acid Coupling (Proline):
 - In a separate vial, dissolve Fmoc-Pro-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
 - Add the activated amino acid solution to the resin.
 - Agitate for 2-4 hours at room temperature.
 - To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.
 - Wash the resin with DMF (3x) and DCM (3x).
- Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the sequence: Asn, Arg, Leu, Leu, Phe, and Tyr.
- Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in Step 2.
- Cleavage and Side-Chain Deprotection:
 - Wash the peptide-resin with DCM and dry under vacuum.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the crude peptide.
 - Precipitate the crude peptide by adding it to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 3.2: Peptide Purification and Characterization

Materials:



- Crude YFLLRNP peptide
- Solvents: Acetonitrile (ACN) with 0.1% TFA, Water with 0.1% TFA
- Reverse-Phase HPLC (RP-HPLC) system with a C18 column
- Lyophilizer
- LC-MS (Liquid Chromatography-Mass Spectrometry) system

Methodology:

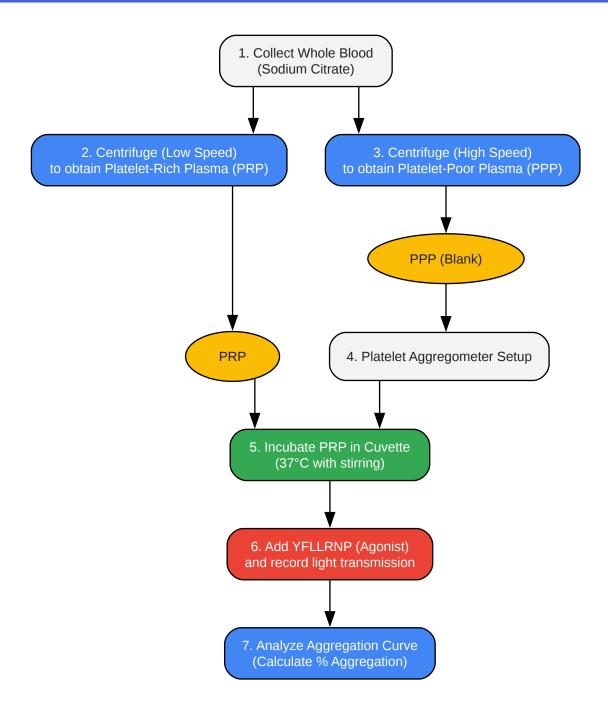
- Purification:
 - Dissolve the crude peptide in a minimal amount of the aqueous mobile phase.
 - Purify the peptide using preparative RP-HPLC with a gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).
 - Collect fractions corresponding to the major peak.
- Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95% or as required).
- Mass Confirmation: Confirm the molecular weight of the purified peptide using LC-MS.
- Lyophilization: Pool the pure fractions and lyophilize to obtain a dry, fluffy white powder.

Application Protocols

YFLLRNP is primarily used to study PAR4 function, particularly in platelets and other cells expressing the receptor.

Diagram: Platelet Aggregation Assay Workflow





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Caption: Workflow for Light Transmission Aggregometry (LTA) using YFLLRNP.

Protocol 4.1: Platelet Aggregation Assay

This protocol describes how to measure **YFLLRNP**-induced platelet aggregation using Light Transmission Aggregometry (LTA), the gold standard for assessing platelet function.

Materials:



- Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate.
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- YFLLRNP peptide stock solution
- Platelet aggregometer
- Centrifuge

Methodology:

- PRP and PPP Preparation:
 - Collect whole blood into tubes containing sodium citrate.
 - Centrifuge the blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain PRP.
 - Transfer the PRP to a new tube.
 - Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
 - Keep PRP and PPP at room temperature and use within 4 hours.
- Aggregation Measurement:
 - Set up the aggregometer. Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.
 - Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.
 - Add a specific concentration of YFLLRNP to the PRP.
 - Record the change in light transmission for several minutes until the aggregation response is complete.



 The results are expressed as the maximum percentage of aggregation. Dose-response curves can be generated to calculate the EC50 value.

Protocol 4.2: Calcium Flux Assay

This protocol measures the increase in intracellular calcium ([Ca2+]i) in response to PAR4 activation by **YFLLRNP**.

Materials:

- Cells expressing PAR4 (e.g., HEK293 cells transfected with PAR4, or platelets)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- YFLLRNP peptide stock solution
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Fluorescence microplate reader with automated injectors (e.g., FLIPR) or fluorescence microscope

Methodology:

- Cell Preparation: Plate PAR4-expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
- Dye Loading:
 - $\circ\,$ Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 μM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
 - Remove the culture medium from the cells and add the loading buffer.
 - Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
- Measurement of Calcium Flux:



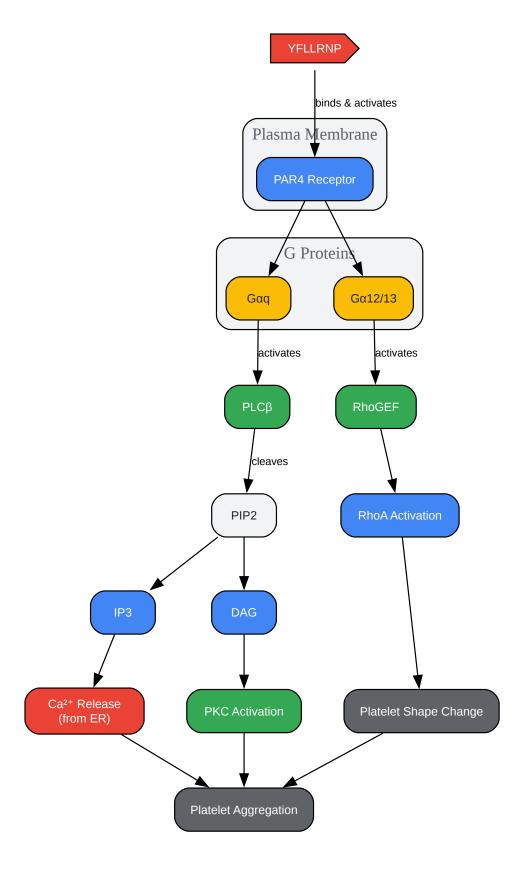
- Place the plate in the fluorescence microplate reader.
- Establish a stable baseline fluorescence reading for each well.
- Use the instrument's injector to add a solution of YFLLRNP to the wells.
- Immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).
- Data Analysis: The change in fluorescence intensity (F/F0) reflects the change in intracellular calcium concentration. Analyze the peak fluorescence response to determine the agonist's potency (EC50).

PAR4 Signaling Pathway

Activation of PAR4 by **YFLLRNP** initiates intracellular signaling through G proteins, primarily Gq and G12/13.

Diagram: YFLLRNP-Induced PAR4 Signaling Pathway





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Caption: Simplified signaling cascade initiated by YFLLRNP binding to the PAR4 receptor.



- Gq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
- G12/13 Pathway: Activation of Gα12/13 engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is critical for platelet shape change, a prerequisite for aggregation.

Together, these pathways culminate in the full activation and aggregation of platelets. The ability of **YFLLRNP** to differentially engage these pathways makes it a valuable tool for studying the specific contributions of each to the overall physiological response.

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